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molecular formula C5H6ClN5 B1665525 Adenine hydrochloride CAS No. 2922-28-3

Adenine hydrochloride

Cat. No. B1665525
M. Wt: 171.59 g/mol
InChI Key: 1H-Purin-6-amine, monohydrochloride
Attention: For research use only. Not for human or veterinary use.
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Patent
US05965563

Procedure details

A solution of 6-chloropurine (1.546 g, 10 mM) and 1-aminotetralin(1.472 g, 10 mM) in isopropanol (60 ml) is heated to reflux for about 20 h. The resulting salt suspension is then cooled to room temperature, filtered and the residue washed with ice-cooled isopropanol to give almost pure title compound in 80% yield.
Quantity
1.546 g
Type
reactant
Reaction Step One
Quantity
1.472 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2.[NH2:11]C1C2C(=CC=CC=2)CCC1>C(O)(C)C>[ClH:1].[N:10]1[C:2]([NH2:11])=[C:3]2[C:7]([N:6]=[CH:5][NH:4]2)=[N:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.546 g
Type
reactant
Smiles
ClC1=C2NC=NC2=NC=N1
Name
Quantity
1.472 g
Type
reactant
Smiles
NC1CCCC2=CC=CC=C12
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 20 h
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue washed with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled isopropanol

Outcomes

Product
Name
Type
product
Smiles
Cl.N1=CN=C2N=CNC2=C1N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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